molecular formula C10H14N5+ B158793 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine CAS No. 10091-84-6

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

Cat. No. B158793
CAS RN: 10091-84-6
M. Wt: 204.25 g/mol
InChI Key: BEPGTHDUUROBHM-UHFFFAOYSA-N
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Description

“3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” is a natural product found in several organisms such as Mercurialis ambigua and Bridelia balansae . It plays a role as a cytokinin .


Synthesis Analysis

The synthesis of compounds similar to “3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” has been reported in various studies. For instance, a series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and characterized using IR, 1H and 13C NMR, and HRMS spectroscopic techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative methods have been developed for synthesizing Zeatin and related compounds, including various 6-substituted purines (Roggen et al., 2008).
  • Chemical Reactivity : Studies have investigated the tautomeric ratios and reactivity of Zeatin analogs, revealing insights into their chemical behavior (Roggen et al., 2011).

Biological Applications

  • Plant Growth Regulation : Zeatin, a type of cytokinin, plays a crucial role in plant tissue growth and development (Letham et al., 1969).
  • Cytokinin Bioassays : The compound's activity in various cytokinin bioassays has been assessed, demonstrating its impact on plant signaling and growth (Mik et al., 2011).

Molecular Studies

  • Molecular Docking Studies : Vibrational spectroscopy and molecular docking studies have been conducted to explore its interaction with viral proteins, indicating potential antiviral applications (Rizwana et al., 2020).
  • Conjugate Synthesis : Novel purine conjugates with N-heterocycles have been synthesized to study their anti-influenza activity, highlighting Zeatin's relevance in medicinal chemistry (Krasnov et al., 2021).

properties

IUPAC Name

3-(3-methylbut-2-enyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOYWWBDXWSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=NC(=N)C2=C1N=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905838
Record name 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

CAS RN

10091-84-6
Record name 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
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3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Reactant of Route 3
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Reactant of Route 4
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Reactant of Route 5
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Reactant of Route 6
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

Citations

For This Compound
1
Citations
BT Birhanu, SJ Lee, NH Park, JB Song… - Journal of Veterinary …, 2018 - dbpia.co.kr
Actinobacillus pleuropneumoniae is a Gram-negative bacterium that resides in the respiratory tract of pigs and causes porcine respiratory disease complex, which leads to significant …
Number of citations: 0 www.dbpia.co.kr

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